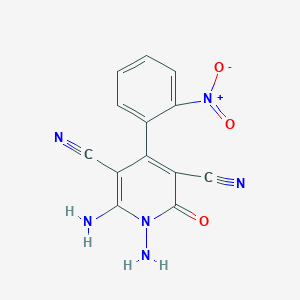

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Acylation Reactions

1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles can react with different acylating agents. For example, they react with 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride, producing cyanoacetamides and chloroacetamides (Chikava, Dolganov, & Dotsenko, 2020).

Crystal Structures and Surface Analysis

The crystal structures of derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile have been analyzed, revealing intricate patterns of hydrogen bonds and interactions like N—H⋯N and C—H⋯π, which contribute to their stability (Naghiyev et al., 2022).

Mannich Reaction

In the context of the Mannich reaction, these compounds can be converted into various derivatives depending on the reacting agents. This process and the resultant products have potential implications in the synthesis of new compounds (Dotsenko et al., 2021).

Heterobicyclic Systems Synthesis

The synthesis of heterobicyclic systems containing triazolo/triazinopyridinone moieties from 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has been explored. These synthesized compounds exhibit significant antimicrobial activity (Abdel-Monem, 2004).

Nanoparticle Catalysis

ZrP2O7 nanoparticles have been used as a catalyst for synthesizing these derivatives, highlighting a method that yields excellent results with low reaction times (Javad et al., 2014).

Synthesis of Pyrido Triazines

These compounds have been used in the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives. The process involves aminomethylation, leading to the formation of structurally unique compounds (Khrustaleva et al., 2014).

Red Fluorescent Organic Compounds

Their condensation with arylglyoxals in the presence of boric acid results in the synthesis of pyrido[1,2-b][1,2,4]triazines, which emit red light in the 650 nm range, indicating their potential in fluorescent applications (Darehkordi et al., 2018).

Antimicrobial Activity

Some derivatives of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles have been synthesized and evaluated for their antimicrobial activities. Compounds incorporating the 6-methylchromone moiety, in particular, showed promising results against various microorganisms (Ibrahim et al., 2011).

Theoretical Studies

Theoretical studies have been conducted to understand the intramolecular hydrogen bonding and reaction pathways of these compounds, which can aid in the design of new drugs and materials (Tahmasby et al., 2021).

特性

IUPAC Name |

1,2-diamino-4-(2-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N6O3/c14-5-8-11(7-3-1-2-4-10(7)19(21)22)9(6-15)13(20)18(17)12(8)16/h1-4H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUAFJEORRXSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diamino-4-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B2937097.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)